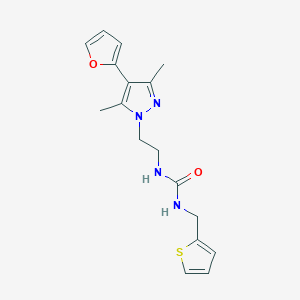

1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-12-16(15-6-3-9-23-15)13(2)21(20-12)8-7-18-17(22)19-11-14-5-4-10-24-14/h3-6,9-10H,7-8,11H2,1-2H3,(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTQRKCOHPWSLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)NCC2=CC=CS2)C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the furan and thiophene moieties. The final step involves the formation of the urea linkage.

-

Step 1: Synthesis of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole

- React 2-acetylfuran with hydrazine hydrate to form 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole.

- Reaction conditions: Reflux in ethanol for several hours.

-

Step 2: Alkylation of Pyrazole

- Alkylate the pyrazole with 2-bromoethylamine to introduce the ethylamine side chain.

- Reaction conditions: Use potassium carbonate as a base in acetonitrile.

-

Step 3: Synthesis of Thiophen-2-ylmethyl Isocyanate

- React thiophen-2-ylmethanol with phosgene to form thiophen-2-ylmethyl isocyanate.

- Reaction conditions: Conduct the reaction under anhydrous conditions in a fume hood due to the toxicity of phosgene.

-

Step 4: Formation of the Urea Linkage

- Combine the alkylated pyrazole with thiophen-2-ylmethyl isocyanate to form the final product.

- Reaction conditions: Stir the mixture at room temperature in an inert atmosphere.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.

Common Reagents and Conditions:

Oxidation: Use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Use reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Use electrophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of sulfoxides and furans.

Reduction: Formation of amines.

Substitution: Formation of alkylated or acylated pyrazoles.

Scientific Research Applications

The compound 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses across different fields, including medicinal chemistry, agricultural science, and materials science, while providing comprehensive data tables and case studies.

Molecular Formula

The molecular formula of the compound is . Its structural complexity includes a pyrazole ring, a furan moiety, and a thiophene group, which contribute to its biological activity and potential applications.

Structure Representation

The compound can be represented as follows:

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of furan and thiophene groups enhances the biological activity against various cancer cell lines. For instance, a study demonstrated that similar compounds could inhibit cell proliferation in breast cancer models by inducing apoptosis .

Antimicrobial Properties

Research has shown that compounds containing pyrazole and furan moieties possess antimicrobial activities. A case study highlighted the effectiveness of related structures against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics .

Agricultural Science

Herbicidal Activity

The compound's structure suggests potential use as a herbicide. Research has indicated that similar urea derivatives can inhibit specific enzymes in plants, leading to growth suppression. A field trial demonstrated that compounds with analogous structures significantly reduced weed populations without harming crop yield .

Pesticidal Properties

Additionally, derivatives of this compound have been explored for their insecticidal properties. Studies have shown efficacy against common agricultural pests, indicating possible applications in pest management strategies .

Materials Science

Polymer Development

The unique chemical structure allows for incorporation into polymer matrices. Research has focused on the synthesis of polymers with enhanced thermal stability and mechanical properties through the inclusion of pyrazole-based compounds. These materials could be utilized in coatings and composites .

Nanotechnology Applications

Recent advancements have explored the use of this compound in nanotechnology, particularly in the development of nanosensors for environmental monitoring. The functionalization of nanoparticles with pyrazole derivatives has shown promise in detecting pollutants at low concentrations .

Data Tables

Mechanism of Action

The mechanism of action of 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan, pyrazole, and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Pyrazole-Based Urea Derivatives

- Example Compound (): Name: 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(4-fluorobenzyl)urea Molecular Formula: C₁₉H₂₁FN₄OS Molecular Weight: 372.5 g/mol Key Differences: Replaces the furan-2-yl group with a 4-fluorobenzyl substituent.

-

- Name: 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

- Molecular Formula: C₁₇H₁₅F₃N₄OS

- Molecular Weight: 380.4 g/mol

- Key Differences: Features a trifluoromethylphenyl group and thiophen-3-yl instead of thiophen-2-yl. The CF₃ group increases lipophilicity, which may alter membrane permeability relative to the target compound’s furan-thiophene system .

Thiazole- and Piperazine-Containing Ureas ()

Compounds 11a–11o in are urea derivatives with thiazole and piperazine substituents. For instance:

- Compound 11a:

- Substituent: 3-Fluorophenyl

- Molecular Weight: 484.2 g/mol

- Yield: 85.1%

- Compound 11m:

- Substituent: 3,5-Di(trifluoromethyl)phenyl

- Molecular Weight: 602.2 g/mol

- Yield: 84.7%

Comparison:

- The target compound’s molecular weight is likely lower (~370–400 g/mol) due to the absence of bulky piperazine-thiazole systems.

Physicochemical Properties

Molecular Weight and Solubility

- The target compound’s molecular weight is expected to fall between 370–400 g/mol, comparable to (372.5 g/mol) and lower than piperazine-thiazole derivatives (484–602 g/mol).

- Thiophene and furan rings enhance solubility in polar solvents compared to highly halogenated analogs (e.g., 11b, 11m) .

Electronic Effects

- Fluorine substituents (e.g., in ) increase electronegativity, altering hydrogen-bonding capacity relative to the target’s thiophen-2-ylmethyl group .

Table: Comparative Data of Selected Urea Derivatives

Biological Activity

The compound 1-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule featuring a unique combination of furan, pyrazole, and thiophene moieties. These structural elements suggest potential biological activities that are worth exploring. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula for this compound is , and it possesses a molecular weight of approximately 312.37 g/mol. The structural framework includes:

- Furan ring : Known for its diverse biological activities.

- Pyrazole moiety : A recognized pharmacophore with various therapeutic applications.

- Thiophene group : Adds to the compound's potential bioactivity through unique interactions.

Antimicrobial Activity

Research has indicated that compounds containing furan and pyrazole rings often exhibit significant antimicrobial properties. For example, derivatives similar to the target compound have demonstrated effectiveness against various bacterial strains and fungi in vitro. Specific studies have shown:

- Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL against common pathogens.

- Broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds with similar structures have shown promising results in inhibiting inflammatory pathways. Notably:

- IC50 values for anti-inflammatory activity were reported at approximately 60.56 µg/mL, comparable to standard anti-inflammatory drugs like diclofenac sodium.

- Mechanistic studies suggest that these compounds may inhibit pro-inflammatory cytokines and modulate immune responses.

Anticancer Activity

The anticancer properties of pyrazole-based compounds have gained attention in recent years. Research findings indicate:

- Selective cytotoxicity against various cancer cell lines, including colorectal carcinoma (HCT116) and lung cancer (A549).

- The compound's ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : It may act as an inhibitor for key enzymes involved in inflammation and microbial resistance.

- Modulation of Signaling Pathways : The compound could influence various signaling pathways related to cell proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that similar compounds exhibit antioxidant activity by scavenging free radicals.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Demonstrated significant antibacterial activity against E. coli with an MIC of 9.80 µM. |

| Study B | Reported anti-inflammatory effects with IC50 values comparable to standard treatments (60.56 µg/mL). |

| Study C | Showed selective cytotoxicity against cancer cell lines with IC50 values ranging from 86.2 µM to 170 µM. |

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of this urea derivative to improve yield and purity? A: Optimization strategies include:

- Design of Experiments (DoE): Systematic variation of parameters (temperature, stoichiometry, solvent polarity) using statistical models to identify optimal conditions. For example, flow-chemistry setups enable precise control over reaction kinetics and scalability .

- Solvent Selection: Use of inert solvents (e.g., dichloromethane or toluene) under reflux with a base (e.g., triethylamine) to neutralize byproducts like HCl, as seen in analogous urea syntheses .

- Catalyst Screening: Evaluation of Lewis acids or phase-transfer catalysts to accelerate coupling between pyrazole and thiophene moieties.

Structural Characterization

Q: What advanced methods confirm the molecular structure of this compound? A: Key techniques include:

- Spectroscopy: High-resolution ESI-MS for molecular weight validation (e.g., m/z [M+H]+ analysis, as in urea derivatives with ±0.1 Da accuracy) .

- X-ray Crystallography: Single-crystal diffraction to resolve 3D geometry, as demonstrated for structurally related pyrazole and imidazole derivatives .

- NMR Analysis: 2D NMR (e.g., HSQC, HMBC) to assign heterocyclic protons and confirm urea linkage regiochemistry.

Biological Evaluation

Q: How are in vitro assays designed to assess biological activity? A: Methodologies involve:

- Enzyme Inhibition Assays: Dose-response studies (e.g., IC50 determination) using fluorogenic substrates to evaluate binding to targets like kinases or proteases .

- Cellular Models: Testing cytotoxicity in cancer cell lines (e.g., MTT assays) and selectivity via comparative analysis with non-target cells .

- Mechanistic Probes: Competitive binding assays with labeled ligands to confirm direct target engagement.

Computational Modeling

Q: Which computational strategies predict binding affinity and pharmacokinetics? A: Advanced approaches include:

- Molecular Docking: Using software like AutoDock Vina to simulate interactions with active sites (e.g., kinase ATP-binding pockets) .

- MD Simulations: Assessing stability of ligand-protein complexes over nanosecond timescales to identify key residues for binding .

- ADMET Prediction: Tools like SwissADME estimate logP, bioavailability, and metabolic stability based on structural descriptors.

Data Contradictions

Q: How should researchers address discrepancies in synthetic yields or bioactivity data? A: Resolving contradictions requires:

- Reproducibility Checks: Repeating experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize variability .

- Meta-Analysis: Comparing reaction parameters (e.g., temperature, catalyst loading) across studies to identify critical factors affecting yield .

- Orthogonal Validation: Using alternative assays (e.g., SPR vs. fluorescence) to confirm bioactivity trends and rule out assay-specific artifacts.

Derivative Synthesis

Q: What methodologies are effective for synthesizing derivatives to explore SAR? A: Strategies include:

- Scaffold Modification: Introducing substituents (e.g., halogens, methyl groups) on the furan or thiophene rings via Suzuki-Miyaura coupling or electrophilic substitution .

- Linker Variation: Replacing the ethyl spacer with rigid or flexible groups (e.g., alkynes, polyethylene glycol) to modulate conformational flexibility .

- Parallel Synthesis: High-throughput robotic platforms to generate libraries of analogs for systematic SAR evaluation .

Stability and Degradation

Q: How is the compound’s stability under varying pH and temperature conditions assessed? A: Protocols involve:

- Forced Degradation Studies: Exposure to acidic/basic conditions (e.g., 0.1M HCl/NaOH) at elevated temperatures (40–60°C) followed by HPLC monitoring .

- Light Sensitivity Tests: UV-vis spectroscopy to detect photodegradation products under accelerated light exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.